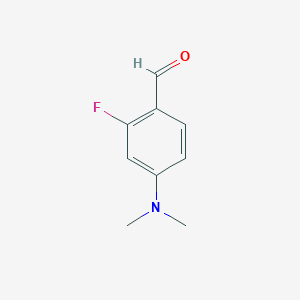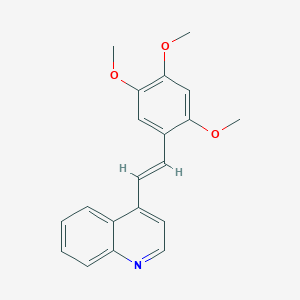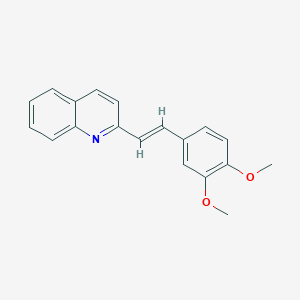
6,7-Dimethylquinoxaline-2,3-diol
Übersicht
Beschreibung
“6,7-Dimethylquinoxaline-2,3-diol” is a chemical compound with the molecular formula C10H10N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of quinoxalines has been extensively studied for the last two decades . A synthetic route to prepare quinoxaline and its derivatives involves the quinoxaline base with ®-2,2-dimethyl-1,3-dioxolan-4-ylmethyl-p-toluenesulfonate in the presence of NaH/DMF, which on further acid hydrolysis yields 1-(2,3-dihydroxy propyl)-6,7-dimethyl-quinoxaline-2-one .
Molecular Structure Analysis
The molecular structure of “6,7-Dimethylquinoxaline-2,3-diol” is defined by its molecular formula C10H10N2O2 . The average mass of the molecule is 190.199 Da .
Wissenschaftliche Forschungsanwendungen
Microbial Degradation Pathways
Studies have shown that compounds like 6,7-Dimethylquinoxaline-2,3-diol can be degraded by bacteria such as Pseudomonas RF. This degradation is part of the riboflavin metabolism and involves multiple pathways which vary based on growth conditions .
Pharmacological Agent
Quinoxalines are known for their significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties. As a derivative of quinoxaline, 6,7-Dimethylquinoxaline-2,3-diol may share these properties and could be used in developing new medications .
Chemical Synthesis and Reactivity
The quinoxaline scaffold is a key structure in organic chemistry for synthesizing various compounds with diverse physicochemical and biological activities6,7-Dimethylquinoxaline-2,3-diol , with its unique structure, could be pivotal in designing novel organic compounds .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6,7-Dimethylquinoxaline-2,3-diol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Studies on the degradation of 6,7-Dimethylquinoxaline-2,3-diol by Pseudomonas RF have shown that this degradation product of riboflavin is assimilated by at least two different pathways . One pathway leads to the previously identified 3,4-dimethyl-6-carboxy-α-pyrone, and the other leads to intermediates which in turn are metabolized to various cell constituents .
Result of Action
It’s known that the degradation product of riboflavin is assimilated into various cell constituents .
Eigenschaften
IUPAC Name |
6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVPYGLZESQRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289673 | |
| Record name | 6,7-dimethylquinoxaline-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2474-50-2 | |
| Record name | 2474-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dimethylquinoxaline-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethyl-2,3-quinoxalinediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 6,7-Dimethylquinoxaline-2,3-diol?
A: 6,7-Dimethylquinoxaline-2,3-diol is a product of bacterial riboflavin (Vitamin B2) degradation. Research has shown that it can be derived from the oxidative cleavage of 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline. [, ] This process demonstrates a metabolic pathway utilized by certain bacteria to break down riboflavin.
Q2: Can you elaborate on the process by which 6,7-Dimethylquinoxaline-2,3-diol is formed from riboflavin?
A: The formation of 6,7-Dimethylquinoxaline-2,3-diol from riboflavin involves a multi-step bacterial degradation pathway. While the exact mechanism is complex, research suggests that 1-Ribityl-2,3-diketo-1,2,3, 4-tetrahydro-6,7-dimethylquinoxaline, an intermediate compound in riboflavin degradation, undergoes oxidative cleavage. [] This cleavage results in the formation of 6,7-Dimethylquinoxaline-2,3-diol and ribose. Further studies focusing on the specific enzymes and intermediates involved in this pathway would provide a more detailed understanding.
Q3: What are the potential implications of understanding the bacterial degradation of riboflavin to 6,7-Dimethylquinoxaline-2,3-diol?
A3: Research on this bacterial metabolic pathway offers several potential benefits:
- Masuji, Akira, et al. “リボフラビンの細菌による分解産物(IV)1-Ribityl-2,3-diketo-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline(I)より6,7-Dimethylquinoxaline-2,3-diol(II)およびRiboseへの酸化的分解.” Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.
- Masaji, Akira, et al. “BACTERIAL DEGRADATION PRODUCTS OF RIBOFLAVIN. IV. OXIDATIVE CLEAVAGE OF 1-RIBITYL-2,3-DIKETO-1,2,3, 4-TETRAHYDRO-6,7-DIMETHYLQUINOXALINE TO 6,7-DIMETHYLQUINOXALINE-2,3-DIOL AND RIBOSE.” Journal of the Pharmaceutical Society of Japan 86.11 (1966): 1042-1046.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

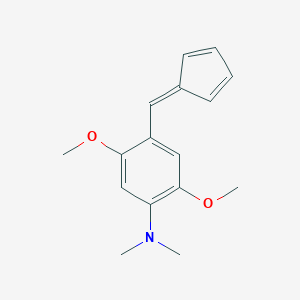
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
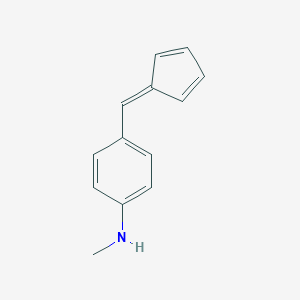
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
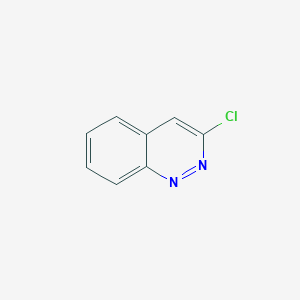
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
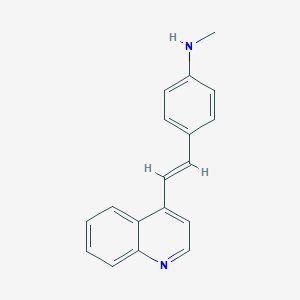
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
